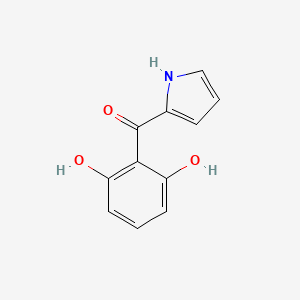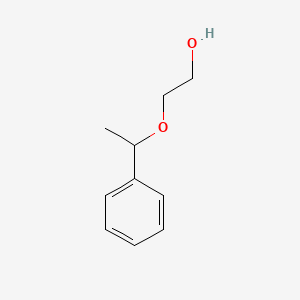
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate is a complex organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features multiple functional groups, including dichlorophenoxy, propanoyl, hydrazono, methoxyphenyl, and cinnamate moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propanoic acid.
Hydrazone Formation: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with hydrazine to form the corresponding hydrazone derivative.
Condensation Reaction: The hydrazone derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the hydrazonomethyl intermediate.
Cinnamate Formation: Finally, the hydrazonomethyl intermediate is reacted with cinnamic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone and cinnamate moieties are believed to play a crucial role in its biological activity. It may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate can be compared with other aryloxyphenoxypropionic acids and cinnamate derivatives. Similar compounds include:
2-(2,4-Dichlorophenoxy)propanoic acid: A precursor in the synthesis of the target compound.
Cinnamic acid: Shares the cinnamate moiety and is used in the final step of the synthesis.
Hydrazone derivatives: Compounds with similar hydrazone functionality, which may exhibit comparable reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
765285-88-9 |
|---|---|
Formule moléculaire |
C26H22Cl2N2O5 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H22Cl2N2O5/c1-17(34-22-12-10-20(27)15-21(22)28)26(32)30-29-16-19-8-11-23(24(14-19)33-2)35-25(31)13-9-18-6-4-3-5-7-18/h3-17H,1-2H3,(H,30,32)/b13-9+,29-16+ |
Clé InChI |
IKNANDMFTVLOGB-ZQJDJTLGSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)

![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)


